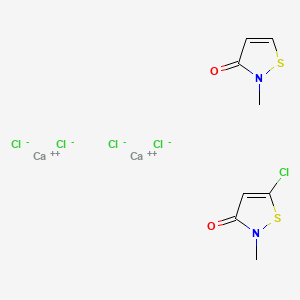
Calcium, dichloro(5-chloro-2-methyl-3(2H)-isothiazolone-O)-, mixt. with dichloro(2-methyl-3(2H)-isothiazolone-O)calcium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicalcium; 5-chloro-2-methyl-1,2-thiazol-3-one; 2-methyl-1,2-thiazol-3-one; tetrachloride is a complex chemical compound with the molecular formula C8H9Ca2Cl5N2O2S2 and a molecular weight of 486.72
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dicalcium; 5-chloro-2-methyl-1,2-thiazol-3-one; 2-methyl-1,2-thiazol-3-one; tetrachloride involves the reaction of 5-chloro-2-methyl-1,2-thiazol-3-one and 2-methyl-1,2-thiazol-3-one with calcium chloride under controlled conditions. The reaction typically requires a solvent such as water or an organic solvent to facilitate the reaction and ensure proper mixing of the reactants.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to maximize yield and purity. The process involves precise control of temperature, pressure, and reaction time to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Dicalcium; 5-chloro-2-methyl-1,2-thiazol-3-one; 2-methyl-1,2-thiazol-3-one; tetrachloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole rings to their corresponding dihydro derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole rings .
Applications De Recherche Scientifique
Dicalcium; 5-chloro-2-methyl-1,2-thiazol-3-one; 2-methyl-1,2-thiazol-3-one; tetrachloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial properties and its ability to inhibit certain enzymes.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and enzyme-inhibiting properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mécanisme D'action
The mechanism of action of dicalcium; 5-chloro-2-methyl-1,2-thiazol-3-one; 2-methyl-1,2-thiazol-3-one; tetrachloride involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent enzymatic reactions. Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and interfere with essential cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-chloro-2-methyl-1,2-thiazol-3-one
- 2-methyl-1,2-thiazol-3-one
- 3 (2H)-isothiazolone, 5-chloro-2-methyl-, mixt. with 2-methyl-3 (2H)-isothiazolone
Uniqueness
Dicalcium; 5-chloro-2-methyl-1,2-thiazol-3-one; 2-methyl-1,2-thiazol-3-one; tetrachloride is unique due to its combination of calcium ions with thiazole derivatives, which imparts distinct chemical and biological properties. This combination enhances its stability and reactivity compared to individual thiazole compounds .
Propriétés
Numéro CAS |
50815-77-5 |
|---|---|
Formule moléculaire |
C8H9Ca2Cl5N2O2S2 |
Poids moléculaire |
486.7 g/mol |
Nom IUPAC |
dicalcium;5-chloro-2-methyl-1,2-thiazol-3-one;2-methyl-1,2-thiazol-3-one;tetrachloride |
InChI |
InChI=1S/C4H4ClNOS.C4H5NOS.2Ca.4ClH/c1-6-4(7)2-3(5)8-6;1-5-4(6)2-3-7-5;;;;;;/h2H,1H3;2-3H,1H3;;;4*1H/q;;2*+2;;;;/p-4 |
Clé InChI |
JSVFEAYHGZMFLS-UHFFFAOYSA-J |
SMILES canonique |
CN1C(=O)C=CS1.CN1C(=O)C=C(S1)Cl.[Cl-].[Cl-].[Cl-].[Cl-].[Ca+2].[Ca+2] |
Numéros CAS associés |
55965-87-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





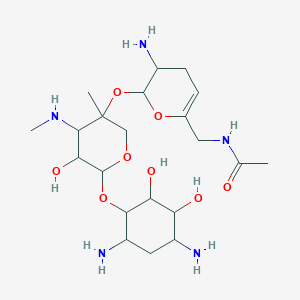

![3-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B13764379.png)

![Cyclohexene, 4-[3-(1-ethoxyethoxy)-1-methylenepropyl]-1-methyl-](/img/structure/B13764395.png)

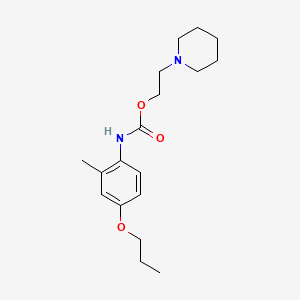
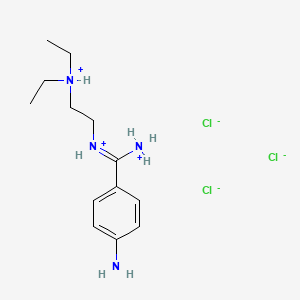
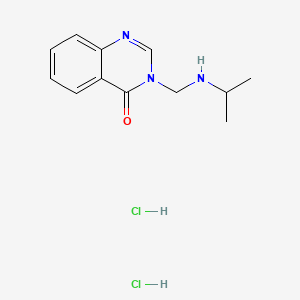
![chromium(3+);hydron;4-[3-methyl-4-[(5-methyl-3-nitro-2-oxidophenyl)diazenyl]-5-oxopyrazol-2-id-1-yl]benzenesulfonate;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-4-nitrophenolate](/img/structure/B13764417.png)

